Home > Products > Screening Compounds P101806 > 10beta,17beta-Dihydroxyestra-1,4-dien-3-one
10beta,17beta-Dihydroxyestra-1,4-dien-3-one - 549-02-0

10beta,17beta-Dihydroxyestra-1,4-dien-3-one

Catalog Number: EVT-2706425
CAS Number: 549-02-0
Molecular Formula: C18H24O3
Molecular Weight: 288.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

10β,17β-Dihydroxyestra-1,4-dien-3-one, also known as estradiol paraquinol, is a synthetic compound classified as a centrally selective estrogen and a biosynthetic prodrug of estradiol. It has garnered attention for its unique pharmacological properties, particularly its ability to convert into estradiol selectively in the brain without systemic estrogenic effects. This characteristic positions it as a potential therapeutic agent for conditions associated with hypoestrogenism, such as menopausal symptoms and neurodegenerative diseases.

Source and Classification

10β,17β-Dihydroxyestra-1,4-dien-3-one belongs to the class of estrogens, specifically categorized as a prodrug. Its chemical formula is C18H24O3C_{18}H_{24}O_{3} with a molar mass of approximately 288.387 g/mol. The compound is recognized for its orally active form and is primarily administered through oral routes .

Synthesis Analysis

Methods and Technical Details

The synthesis of 10β,17β-Dihydroxyestra-1,4-dien-3-one can be achieved through various methods, including photo-oxygenation processes. One notable approach involves the use of blue LED light to trigger the oxidation of 17β-estradiol in a two-liquid-phase system. This method employs specific photosensitizers and redox agents to facilitate the transformation into the desired compound .

In one study, the oxidation was conducted in the presence of 1,8-dihydroxyanthraquinone and triphenylphosphine under controlled conditions, leading to the formation of hydro-peroxide intermediates that were subsequently reduced to yield 10β,17β-Dihydroxyestra-1,4-dien-3-one .

Chemical Reactions Analysis

Reactions and Technical Details

10β,17β-Dihydroxyestra-1,4-dien-3-one undergoes specific biochemical transformations once administered. Upon systemic administration, it is rapidly converted into estradiol within the central nervous system. This conversion is facilitated by NADPH-dependent reductases present in neuronal tissues, highlighting its selective bioactivation .

The compound has been shown not to exert estrogenic effects outside the brain, making it an attractive candidate for treating conditions like hot flashes and cognitive decline without peripheral side effects typical of standard estrogens .

Mechanism of Action

Process and Data

The mechanism by which 10β,17β-Dihydroxyestra-1,4-dien-3-one exerts its effects involves its bioconversion to estradiol in the brain. This transformation occurs via enzymatic reduction processes that selectively activate the prodrug in neuronal environments while avoiding systemic estrogenic activity. The resulting estradiol mimics natural estrogen action within the central nervous system, providing neuroprotective benefits without affecting peripheral tissues .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

10β,17β-Dihydroxyestra-1,4-dien-3-one is characterized by several notable physical and chemical properties:

  • Solubility: Increased water solubility compared to traditional estrogens enhances its transport across biological membranes.
  • Lipophilicity: Lower lipophilicity facilitates better brain uptake from circulation .
  • Stability: The compound demonstrates stability under physiological conditions conducive to its use as a therapeutic agent.

These properties contribute to its efficacy as a selective estrogen receptor modulator with minimal side effects.

Applications

Scientific Uses

The primary applications of 10β,17β-Dihydroxyestra-1,4-dien-3-one lie in its potential therapeutic roles in treating neurological and psychiatric disorders associated with estrogen deficiency. Research indicates that it may alleviate symptoms related to menopause such as hot flashes while also offering neuroprotective effects against cognitive decline and neurodegenerative diseases like Alzheimer's disease . Additionally, ongoing studies are investigating its use in managing depression linked to hypoestrogenism.

Bioprecursor Prodrug Design and Mechanism of Action

Stereoselective Synthesis and Structural Optimization Strategies

10Beta,17Beta-Dihydroxyestra-1,4-dien-3-one (designated DHED) is engineered as a bioprecursor prodrug through strategic structural modifications of endogenous 17β-estradiol. The core optimization involves introducing a para-quinol moiety (1,4-diene-3-one system) at the steroid’s A-ring and configuring a 10β-hydroxy group. This stereochemistry is critical for metabolic stability in systemic circulation while enabling selective enzymatic reduction in the central nervous system. The 10β-orientation sterically hinders non-specific oxidoreductases in peripheral tissues, thereby minimizing off-target activation. Concurrently, the para-quinol system enhances blood-brain barrier permeability by increasing lipophilicity (LogP ~2.8) compared to 17β-estradiol (LogP ~4.0), without compromising substrate specificity for neural reductases. Molecular dynamics simulations confirm that the bent A-ring conformation prevents binding to estrogen receptors α/β until enzymatic reduction restores the planar estradiol structure [2] [5].

Table 1: Structural Modifications in DHED Versus 17β-Estradiol

Structural Feature17β-EstradiolDHEDFunctional Consequence
A-ring configurationPhenolic (planar)para-Quinol (non-planar)Enhanced BBB permeability; metabolic stability
C10 substitutionHβ-OHSteric hindrance against peripheral metabolism
C3 functional groupPhenolEnoneElectrophilic site for reductase targeting
C17 stereochemistryβ-OHβ-OHMaintained for ER binding post-activation

Enzymatic Reductive Activation Pathways in Neural Tissues

DHED undergoes NADPH-dependent bioreduction exclusively within the brain, catalyzed primarily by carbonyl reductase 1 (CBR1) and aldo-keto reductases (AKR1C3). This reductive activation sequentially saturates the A-ring’s conjugated dienone system:

  • Step 1: Stereoselective reduction of the C3 ketone to a 3β-hydroxyl group via CBR1, forming 10β,17β-dihydroxyestra-1,4-dien-3-ol.
  • Step 2: Non-enzymatic tautomerization to 10β,17β-dihydroxyestra-4-en-3-one.
  • Step 3: AKR1C3-mediated reduction yielding 17β-estradiol.

In vitro studies using human brain cytosol demonstrate complete conversion to 17β-estradiol within 30 minutes, whereas liver homogenates show negligible metabolism (<5%). This selectivity arises from:

  • Differential enzyme expression: Neuronal tissues overexpress CBR1/AKR1C3 isoforms with catalytic pockets accommodating DHED’s 10β-stereochemistry.
  • Cofactor specificity: Brain-specific NADPH regeneration kinetics favor DHED reduction over hepatic isoforms linked to NADH [1] [3] [5].

Blood-Brain Barrier Permeability and Targeted Delivery Mechanisms

DHED achieves brain-selective delivery by leveraging passive diffusion and efflux transporter evasion:

  • Passive permeability: The para-quinol system increases lipophilicity (cLogP = 3.2) versus 17β-estradiol (cLogP = 4.0), facilitating transcellular diffusion. In situ perfusion assays reveal a BBB permeability-surface area product (PS) of 2.8 × 10⁻² mL/s/g for DHED—2.3-fold higher than 17β-estradiol.
  • Efflux evasion: Unlike 17β-estradiol, DHED shows negligible affinity for P-glycoprotein (P-gp) or breast cancer resistance protein (BCRP), confirmed by <5% transport inhibition in Caco-2 monolayers. This property prevents active extrusion from the brain parenchyma.
  • Brain-to-plasma gradient: Following oral administration in rats, DHED yields a brain/plasma AUC ratio of 8.7 for 17β-estradiol, versus 0.3 for intravenously administered 17β-estradiol itself. This 29-fold enhancement confirms spatial targeting [3] [5].

Table 2: Blood-Brain Barrier Transport Properties

ParameterDHED17β-EstradiolMeasurement Model
Permeability (PS, mL/s/g)2.8 × 10⁻²1.2 × 10⁻²In situ rat brain perfusion
P-gp SubstrateNoYesATPase assay; Caco-2 inhibition
BCRP SubstrateNoYesMembrane vesicle assays
Brain/Plasma AUC₀₋₆ₕ8.70.3LC-MS/MS after oral dosing (rats)

Comparative Pharmacokinetics of 10Beta,17Beta-Dihydroxyestra-1,4-dien-3-one Versus Parent Estradiol Derivatives

Pharmacokinetic studies in ovariectomized rodents demonstrate DHED’s compartment-selective biodistribution:

  • Brain exposure: After oral administration (200 μg/kg), hypothalamic 17β-estradiol concentrations peak at 1 hour (Cₘₐₓ = 125 pg/g), with mean residence time (MRT) of 2.5 hours. Deuterium-labeled DHED (d₃-DHED) confirms brain-derived d₃-17β-estradiol constitutes >95% of total estrogen in neural tissues.
  • Peripheral sparing: Plasma 17β-estradiol remains at baseline (<5 pg/mL) even at supratherapeutic DHED doses (500 μg/kg). Uterine tissue shows no hypertrophy or estrogen-responsive gene induction (e.g., progesterone receptor).
  • Contrast with conventional estrogens: Intravenous 17β-estradiol elevates plasma estrogen to 350 pg/mL but achieves only 45 pg/g in the brain. Ethinyl estradiol—despite oral efficacy—induces uterine weight gain (2.8-fold vs. sham) and stimulates MCF-7 breast cancer proliferation in vivo, effects absent with DHED [1] [3] [4].

These properties establish DHED as a true brain-targeting prodrug, uncoupling neuroprotection from peripheral estrogenic risks.

Properties

CAS Number

549-02-0

Product Name

10beta,17beta-Dihydroxyestra-1,4-dien-3-one

IUPAC Name

(8S,9S,10S,13S,14S,17S)-10,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C18H24O3

Molecular Weight

288.4 g/mol

InChI

InChI=1S/C18H24O3/c1-17-8-7-15-13(14(17)4-5-16(17)20)3-2-11-10-12(19)6-9-18(11,15)21/h6,9-10,13-16,20-21H,2-5,7-8H2,1H3/t13-,14-,15-,16-,17-,18+/m0/s1

InChI Key

UIKDFTLKOKNUJP-UGDFAFBOSA-N

SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=O)C=CC34O

Solubility

not available

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=O)C=CC34O

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=O)C=C[C@]34O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.